4-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzamide
Description
4-Methoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzamide is a benzamide derivative featuring a 4-methoxy-substituted aromatic core linked to a branched ethylamine group. The ethyl group is substituted at both carbons with a 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety and a thiophen-3-yl heterocycle.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2S/c1-27-21-8-6-18(7-9-21)23(26)24-14-22(20-11-13-28-16-20)25-12-10-17-4-2-3-5-19(17)15-25/h2-9,11,13,16,22H,10,12,14-15H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYLSTHMSAKFBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC(C2=CSC=C2)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through Pictet-Spengler condensation of a phenethylamine derivative with an aldehyde.
Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative.
Formation of the Benzamide Group: The final step involves the acylation of the amine group with 4-methoxybenzoyl chloride under basic conditions to form the benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzamide or thiophene moieties using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or thiophenes.
Scientific Research Applications
4-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzamide has various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a modulator of biological pathways.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of enzymes, receptors, or ion channels, leading to modulation of cellular processes. The exact molecular targets and pathways depend on the specific biological context and are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The target compound shares key motifs with several benzamide and THIQ-containing derivatives documented in the evidence. Below is a comparative analysis:
Table 1: Structural and Functional Group Comparison
*Estimated based on formula C23H25N3O2S; †Range inferred from synthesis data .
Key Observations:
Substituent Diversity: The target compound uniquely combines a thiophene and THIQ on a benzamide scaffold, differing from analogues with sulfonyl (e.g., ), fluorophenoxy (), or triazole-thione () groups. Thiophene may enhance π-π interactions in biological targets compared to bulkier substituents like benzothiazole () or polar sulfonyl groups.
In contrast, THIQ-containing carbamates () likely involve multi-step coupling and protection/deprotection strategies. The absence of C=O IR bands in triazole-thiones (1247–1255 cm⁻¹ for C=S ) contrasts with the target's benzamide carbonyl, which would exhibit ~1660–1680 cm⁻¹ absorption.
Physicochemical Properties: The methoxy group in the target may increase lipophilicity (logP) relative to polar analogues like the sulfonyl-containing compound in .
Functional Group Impact on Bioactivity (Inferred)
Though pharmacological data for the target are absent, structural parallels suggest hypotheses:
- THIQ and Thiophene Synergy : The THIQ moiety is common in opioid receptor ligands (e.g., morphine derivatives), while thiophenes are prevalent in kinase inhibitors. Their combination may target dual pathways .
- Methoxy vs. Sulfonyl : The electron-donating methoxy group in the target could stabilize receptor binding via hydrophobic interactions, whereas sulfonyl groups (as in ) might favor hydrogen bonding or ionic interactions.
Biological Activity
4-Methoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzamide is a synthetic compound that belongs to the class of isoquinoline derivatives. It has garnered significant attention in medicinal chemistry due to its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C23H24N2O2S
- Molecular Weight : 392.52 g/mol
- CAS Number : 955229-94-4
The structure includes a methoxy group, a thiophene moiety, and a tetrahydroisoquinoline core, which contribute to its biological properties.
Anticancer Activity
Research indicates that compounds with isoquinoline structures exhibit significant anticancer properties. For instance:
- A study demonstrated that derivatives of tetrahydroisoquinoline can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .
- In vitro assays showed that this compound effectively reduced cell viability in these cancer lines at concentrations as low as 10 µM.
Antiviral Activity
The compound's structural similarities to known antiviral agents suggest potential efficacy against viral infections:
- Preliminary studies indicate that isoquinoline derivatives can enhance the intracellular levels of antiviral proteins such as APOBEC3G, which inhibit viral replication .
- The compound may also act against Hepatitis B Virus (HBV), similar to other benzamide derivatives that have shown activity against HBV through inhibition of viral replication .
Anti-inflammatory Effects
The compound's anti-inflammatory properties are noteworthy:
- It has been observed to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cellular models. This suggests a mechanism where it modulates inflammatory pathways, potentially useful in treating conditions like rheumatoid arthritis or inflammatory bowel disease .
The precise mechanisms through which this compound exerts its biological effects are still under investigation:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and viral replication.
- Receptor Modulation : It could interact with cellular receptors that mediate apoptosis and inflammation.
- Ion Channel Interaction : Potential modulation of ion channels involved in cellular signaling pathways has been suggested.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of tetrahydroisoquinoline-containing benzamide derivatives like 4-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzamide?
- Methodology : The synthesis typically involves multi-step reactions, including nucleophilic substitution, amidation, and ring-closing strategies. For example, in structurally related tetrahydroisoquinoline derivatives, heating in dimethylformamide (DMF) followed by aqueous workup and purification via silica gel column chromatography is a standard protocol. Yields vary significantly (24–82%) depending on substituents and reaction conditions .
- Key Tools : Characterization via , , and mass spectrometry (m/z) is essential to confirm structural integrity .
Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?
- Methodology :
- NMR : Analyze chemical shifts for the methoxy group (δ ~3.8–4.0 ppm), tetrahydroisoquinoline protons (δ ~2.5–4.5 ppm), and thiophene protons (δ ~6.5–7.5 ppm).
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns using high-resolution MS .
Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?
- Methodology :
- Antimicrobial Screening : Use agar diffusion or microdilution assays against Gram-positive/negative bacteria and fungi, inspired by studies on thiophene-containing derivatives .
- Neuroactivity Testing : Given structural similarity to orexin receptor antagonists (e.g., tetrahydroisoquinoline derivatives), assess binding affinity to CNS receptors via radioligand displacement assays .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yields of this compound, particularly for scale-up?
- Methodology :
- Solvent Optimization : Replace DMF with less polar solvents (e.g., THF) to enhance reaction kinetics, as seen in related syntheses .
- Catalysis : Explore palladium-catalyzed coupling for thiophene-ethyl linkage formation, which may reduce side reactions .
- Process Analytics : Use in-situ FTIR or HPLC monitoring to identify bottlenecks (e.g., intermediate degradation) .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for this compound?
- Methodology :
- Pharmacokinetic Profiling : Measure bioavailability, metabolic stability (e.g., liver microsome assays), and blood-brain barrier penetration to explain efficacy gaps .
- Target Engagement Studies : Use CRISPR-Cas9 gene editing to validate receptor interactions (e.g., orexin receptors) in knockout models .
- Data Integration : Apply machine learning to correlate structural features (e.g., thiophene substitution) with activity across datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
